molecular formula C11H10O3 B3023499 3-Oxo-1-phenylcyclobutane-1-carboxylic acid CAS No. 766513-36-4

3-Oxo-1-phenylcyclobutane-1-carboxylic acid

Cat. No.: B3023499
CAS No.: 766513-36-4
M. Wt: 190.19 g/mol
InChI Key: CBTBZTPIJYOBQV-UHFFFAOYSA-N
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Description

3-Oxo-1-phenylcyclobutane-1-carboxylic acid, with the CAS registry number 766513-36-4, is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.20 g/mol . This compound features a cyclobutane ring substituted with a phenyl group, a carboxylic acid, and a ketone at the 3-position, making it a versatile and valuable scaffold in medicinal chemistry and organic synthesis. This acid is primarily used as a key intermediate in the preparation of pharmaceutical compounds. Its structure is particularly relevant in the synthesis of thrombin inhibitors, a class of drugs important for anticoagulation therapy . The carboxylic acid functional group can be a target for isosteric replacement strategies, a common approach in drug design to optimize the physicochemical properties of lead compounds, such as their lipophilicity and permeability . From a synthetic chemistry perspective, the molecule offers two distinct reactive sites: the carboxylic acid, which can form esters or amides, and the ketone, which is amenable to reactions such as reductions or Grignard additions. This bifunctionality allows researchers to use this compound as a building block for constructing more complex molecular architectures. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling information. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and conditions for safe storage should be established.

Properties

IUPAC Name

3-oxo-1-phenylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTBZTPIJYOBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766513-36-4
Record name 3-oxo-1-phenylcyclobutane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with phenylmagnesium bromide, followed by oxidation and carboxylation. The reaction conditions often include the use of solvents like diethyl ether and reagents such as magnesium bromide and carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

Example Reaction:

3 Oxo 1 phenylcyclobutane 1 carboxylic acidΔ,HCl1 Phenylcyclobutan 3 one+CO2\text{3 Oxo 1 phenylcyclobutane 1 carboxylic acid}\xrightarrow{\Delta,\text{HCl}}\text{1 Phenylcyclobutan 3 one}+\text{CO}_2

Reagent/ConditionsProductYieldSource
HCl (20-25%), 100°C, 48h1-Phenylcyclobutan-3-one72–92%

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. Conversion to an acid chloride intermediate (using oxalyl chloride or thionyl chloride) facilitates these reactions.

Esterification:

3 Oxo 1 phenylcyclobutane 1 carboxylic acidSOCl2Acyl chlorideROHEster\text{3 Oxo 1 phenylcyclobutane 1 carboxylic acid}\xrightarrow{\text{SOCl}_2}\text{Acyl chloride}\xrightarrow{\text{ROH}}\text{Ester}

Amidation (Morpholine Derivative):

Acyl chloride+Morpholine3 Oxo 1 morpholine 4 carbonyl cyclobutane 1 carboxylic acid\text{Acyl chloride}+\text{Morpholine}\rightarrow \text{3 Oxo 1 morpholine 4 carbonyl cyclobutane 1 carboxylic acid}

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationEthanol, H₂SO₄, refluxEthyl 3-oxo-1-phenylcyclobutane-1-carboxylate65%
AmidationOxalyl chloride, DMF; Morpholine, RTMorpholine-4-carbonyl derivative85%

Reduction of the Ketone Group

The ketone moiety can be selectively reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Example Reaction:

3 Oxo 1 phenylcyclobutane 1 carboxylic acidNaBH43 Hydroxy 1 phenylcyclobutane 1 carboxylic acid\text{3 Oxo 1 phenylcyclobutane 1 carboxylic acid}\xrightarrow{\text{NaBH}_4}\text{3 Hydroxy 1 phenylcyclobutane 1 carboxylic acid}

ReagentSolventTemperatureProductYieldSource
NaBH₄THF0–25°C3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid58%

Acid Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride form, enabling further derivatization.

Reaction:

3 Oxo 1 phenylcyclobutane 1 carboxylic acidOxalyl chloride DMF3 Oxo 1 phenylcyclobutane 1 carbonyl chloride\text{3 Oxo 1 phenylcyclobutane 1 carboxylic acid}\xrightarrow{\text{Oxalyl chloride DMF}}\text{3 Oxo 1 phenylcyclobutane 1 carbonyl chloride}

Reagent/ConditionsProductYieldSource
Oxalyl chloride, DMF, RT3-Oxo-1-phenylcyclobutane-1-carbonyl chloride95%

Nucleophilic Acyl Substitution

The acid chloride intermediate reacts with nucleophiles (e.g., amines, alkoxides) to form amides, esters, or thioesters.

Example with Aniline:

Acyl chloride+Aniline3 Oxo 1 phenylcarbamoyl cyclobutane 1 carboxylic acid\text{Acyl chloride}+\text{Aniline}\rightarrow \text{3 Oxo 1 phenylcarbamoyl cyclobutane 1 carboxylic acid}

NucleophileConditionsProductYieldSource
AnilineDCM, 0°C to RTPhenylcarbamoyl derivative78%

Experimental Insights

  • Decarboxylation Efficiency : Prolonged heating (45–55 hours) with HCl maximizes yield (up to 92%) of 1-phenylcyclobutan-3-one .

  • Amidation Selectivity : Morpholine reacts preferentially with the acyl chloride over the ketone, achieving 85% yield .

  • Reduction Challenges : NaBH₄ selectively reduces the ketone without affecting the carboxylic acid in THF.

Scientific Research Applications

Scientific Research Applications

The applications of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid span several fields:

Organic Chemistry

  • Intermediate in Synthesis: It serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions enables the formation of diverse derivatives .

Medicinal Chemistry

  • Pharmaceutical Development: The compound is investigated for its potential as a pharmaceutical intermediate. Its structural modifications can lead to new drug candidates with specific biological activities.
  • Mechanism of Action Studies: Research focuses on how this compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on its modifications. The binding affinity is influenced by the carboxylic acid and phenyl groups.

Biological Research

  • Biological Activity Exploration: Studies have shown that this compound may exhibit interactions with biomolecules, making it a candidate for further biological investigations .

Industrial Applications

  • Production of Fine Chemicals: The compound is used in the production of specialty chemicals and advanced materials due to its reactivity and ability to form various derivatives .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthetic route for this compound highlighted the use of mild reaction conditions that enhance yield while reducing costs. This method utilized commercially available raw materials, making large-scale production feasible .

Research investigating the biological activity of derivatives of this compound demonstrated potential anti-inflammatory properties. The study assessed various structural modifications and their effects on enzyme inhibition, providing insights into possible therapeutic applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
Organic ChemistryIntermediate for complex molecule synthesisVersatile reactivity allows for diverse derivatives
Medicinal ChemistryPharmaceutical development potentialInvestigated as an intermediate for drug candidates
Biological ResearchInteraction studies with biomoleculesPotential anti-inflammatory properties noted
Industrial ApplicationsProduction of specialty chemicalsCost-effective synthesis methods developed

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The phenyl group and the carboxylic acid group play crucial roles in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid are compared below, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of Cyclobutane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Data
This compound C₁₁H₁₀O₃ 190.20 Phenyl CCS ([M+H]⁺): 140.2 Ų; aromatic π-π interactions potential .
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid C₁₂H₁₂O₄ 220.22 4-Methoxyphenyl Increased polarity due to electron-donating methoxy group; CAS 1340349-50-9 .
3-Oxo-1-(trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₅F₃O₃ 183.10 Trifluoromethyl Strong electron-withdrawing CF₃ group; CCS ([M+H]⁺): 148.9 Ų .
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid C₁₁H₉ClO₃ 224.64 3-Chlorophenyl Enhanced lipophilicity (Cl substituent); PubChem CID 64904823 .
3-Oxo-cyclobutanecarboxylic acid C₅H₆O₃ 114.10 None Simpler structure; XLogP3: -0.8 (hydrophilic) .
3-Oxo-1-cyclopentanecarboxylic acid C₆H₈O₃ 128.13 Cyclopentane ring Five-membered ring reduces ring strain; CAS 98-78-2 .

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): Increase acidity of the carboxylic acid and reduce CCS due to tighter ion packing . Methoxy Group: Introduces polarity, improving solubility but reducing metabolic stability .

Cyclobutane vs. Cyclopentene: Conjugation in cyclopentene derivatives (e.g., 3-Oxocyclopent-1-enecarboxylic acid, C₆H₆O₃) alters electronic properties and reactivity .

Collision Cross-Section (CCS) Trends :

  • The target compound (140.2 Ų for [M+H]⁺) has a lower CCS than the trifluoromethyl analog (148.9 Ų), suggesting a more compact structure due to reduced steric bulk .

Biological Activity

Overview

3-Oxo-1-phenylcyclobutane-1-carboxylic acid, with the molecular formula C11_{11}H10_{10}O3_3, is a cyclobutane derivative characterized by a phenyl group and a carboxylic acid functional group. This compound is gaining attention in organic synthesis and pharmaceutical research due to its potential biological activities and interactions with various biomolecules.

The synthesis of this compound typically involves the reaction of cyclobutanone with phenylmagnesium bromide, followed by oxidation and carboxylation. The reaction can be performed in solvents such as diethyl ether, utilizing reagents like magnesium bromide and carbon dioxide .

Key Reactions:

  • Oxidation: Converts the compound to ketones or carboxylic acids.
  • Reduction: Converts ketone groups to alcohols using agents like lithium aluminum hydride (LiAlH4_4).
  • Substitution: The phenyl group can undergo electrophilic aromatic substitution .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may function as an inhibitor or activator of specific enzymes, influenced by structural modifications. Notably, the phenyl and carboxylic acid groups are critical for binding affinity and specificity towards target proteins .

Case Studies

While direct case studies on this compound are sparse, related research provides insights into its potential applications:

Case Study 1: Enzyme Interaction
A study focusing on cyclobutane derivatives demonstrated their capacity to inhibit enzymes linked to cancer proliferation. The structural characteristics of these compounds were found to enhance their binding capabilities, suggesting that similar mechanisms may apply to this compound .

Case Study 2: Antimicrobial Activity
Research on structurally similar compounds has indicated potential antimicrobial effects against Gram-positive bacteria. This suggests that this compound could be explored for similar properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity Potential
3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid Hydroxyl group additionStudied for enzyme interactions
Cyclopropane derivatives Smaller ring structureKnown for diverse biological activities
Phenylalanine derivatives Amino acid-based structureEstablished roles in neurotransmission

Q & A

Q. What are the established synthetic routes for 3-Oxo-1-phenylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization strategies using precursors like substituted cyclobutane derivatives. For example, cyclization of β-keto esters or α,β-unsaturated ketones with phenyl-containing reagents under acidic or catalytic conditions can yield the cyclobutane core. Optimization may include adjusting catalysts (e.g., BF₃·Et₂O for cyclization, as in ), temperature (60–100°C), and solvent polarity to improve yield. Characterization of intermediates via TLC or GC-MS is critical for monitoring reaction progress .

Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?

Methodological Answer:

  • NMR : The carboxylic acid proton (COOH) appears as a broad singlet near δ 12–13 ppm. The cyclobutane ring protons show complex splitting (δ 2.5–4.0 ppm), while the phenyl group resonates as a multiplet (δ 7.2–7.5 ppm). The ketone (C=O) at position 3 is confirmed via ¹³C NMR (δ ~200–210 ppm) .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry : Molecular ion peak at m/z 220.22 (C₁₂H₁₂O₄) confirms the molecular weight .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight220.22 g/mol
Melting Point76°C (similar analogs)
SolubilityPolar aprotic solvents (DMF, DMSO)

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the ketone or carboxylic acid groups. Regular stability testing via HPLC (e.g., 95% purity threshold) is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key steps:

Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack.

Simulate reaction pathways (e.g., cycloadditions) using transition-state modeling.

Validate predictions with experimental data (e.g., regioselectivity in Diels-Alder reactions). PubChem’s 3D conformational data (InChIKey: WHOOVGTWUYASMU-UHFFFAOYSA-N) provides a starting point .

Q. What strategies resolve contradictions between experimental spectral data and theoretical predictions?

Methodological Answer:

  • Case Study : If experimental ¹H NMR splitting patterns conflict with computational predictions (e.g., due to dynamic effects like ring puckering), variable-temperature NMR can reveal conformational flexibility.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For example, analogs like 1-Benzylcyclobutane-1-carboxylic acid () show planar cyclobutane rings, but steric effects from the phenyl group may distort the ring .

Q. How does steric hindrance from the phenyl group influence reactivity in cycloaddition reactions?

Methodological Answer: The phenyl group introduces steric bulk, which:

  • Reduces Reactivity : Hinders approach of dienophiles in [4+2] cycloadditions.
  • Directs Regioselectivity : Favors reactions at the less hindered ketone or carboxylic acid positions.
    Experimental validation via competition experiments (e.g., comparing reaction rates with/without phenyl substituents) and computational steric maps (using tools like PyMol) can quantify these effects .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported melting points (e.g., 76°C in vs. 59–62°C for analogs in ).
Resolution :

Purity Assessment : Use HPLC to confirm if impurities (e.g., residual solvents) lower the melting point.

Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms.

Batch Comparison : Analyze synthetic routes—different catalysts or solvents may yield varying crystal forms .

Safety and Handling

  • PPE : Use N95 masks, gloves, and eye protection.
  • Spill Management : Neutralize acids with bicarbonate, followed by adsorption (vermiculite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-1-phenylcyclobutane-1-carboxylic acid
Reactant of Route 2
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3-Oxo-1-phenylcyclobutane-1-carboxylic acid

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